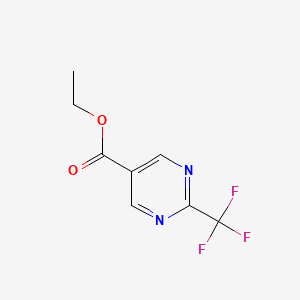

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-2-15-6(14)5-3-12-7(13-4-5)8(9,10)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUCUGOOQHJEQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620348 | |

| Record name | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304693-64-9 | |

| Record name | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details two primary synthetic strategies, complete with experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making this pyrimidine derivative a valuable scaffold for the synthesis of bioactive compounds. This guide outlines two effective methods for its preparation: catalytic dehalogenation of a chlorinated precursor and a direct condensation approach.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 304693-64-9 |

| Molecular Formula | C₈H₇F₃N₂O₂ |

| Molecular Weight | 220.15 g/mol |

| Boiling Point | 194.365 °C at 760 mmHg[1] |

| Density | 1.344 g/cm³[1] |

| Flash Point | 71.349 °C[1] |

Synthetic Route 1: Catalytic Dehalogenation

This route involves the synthesis of an intermediate, ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate, followed by its catalytic hydrogenation to yield the final product.

Workflow for Synthesis Route 1

Caption: Workflow for the synthesis of this compound via catalytic dehalogenation.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate

-

Preparation of Ethyl 2-(trifluoromethyl)-4-hydroxypyrimidine-5-carboxylate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2,2-trifluoroacetamide (1.0 eq) and diethyl malonate (1.1 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., 2N HCl) to precipitate the product. The solid is filtered, washed with cold water, and dried to afford ethyl 2-(trifluoromethyl)-4-hydroxypyrimidine-5-carboxylate.

-

Chlorination: To a stirred solution of ethyl 2-(trifluoromethyl)-4-hydroxypyrimidine-5-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq), a catalytic amount of N,N-dimethylformamide (DMF) is added. The mixture is heated at reflux for 2-4 hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice with stirring. The resulting precipitate is filtered, washed thoroughly with water, and dried to give ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate.

Step 2: Catalytic Dehalogenation

-

To a solution of ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate (1.0 eq) in ethanol in a hydrogenation vessel, add 10% palladium on charcoal (Pd/C, 5-10 mol%).

-

A base, such as triethylamine (Et₃N) or sodium acetate (NaOAc) (1.1-1.5 eq), is added to neutralize the HCl formed during the reaction.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-5 atm) at room temperature for 2-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford pure this compound.

Quantitative Data

| Step | Product | Typical Yield |

| 1 | Ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate | 75-85% |

| 2 | This compound | 80-95% |

Synthetic Route 2: Condensation of Trifluoroacetamidine with Diethyl Ethoxymethylenemalonate

This approach provides a more direct synthesis of the target molecule by constructing the pyrimidine ring in a single step from acyclic precursors.

Workflow for Synthesis Route 2

Caption: Workflow for the one-pot synthesis of this compound via condensation.

Experimental Protocol

-

Preparation of Trifluoroacetamidine: Trifluoroacetamidine can be prepared from trifluoroacetonitrile by reaction with ammonia or as its hydrochloride salt from the reaction of trifluoroacetonitrile with ammonium chloride.

-

Condensation Reaction: To a stirred solution of trifluoroacetamidine hydrochloride (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a suitable solvent such as ethanol or isopropanol, a base (2.0-2.2 eq) like sodium ethoxide or potassium carbonate is added portion-wise at room temperature.

-

The reaction mixture is then heated to reflux for 6-12 hours. The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield this compound.

Quantitative Data

| Product | Typical Yield |

| This compound | 60-75% |

Spectroscopic Data

The following is predicted spectroscopic data for the final product.

| Type | Data |

| ¹³C-NMR (CDCl₃, predicted) | δ 162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4[1] |

Actual experimental data should be acquired for confirmation.

Conclusion

This guide has detailed two robust and reproducible synthetic routes for the preparation of this compound. The choice of route may depend on the availability of starting materials, desired scale, and purification capabilities. Both methods offer viable pathways to this important synthetic intermediate, paving the way for further research and development in the fields of medicine and agriculture. Researchers are encouraged to optimize the provided protocols to suit their specific laboratory conditions and requirements.

References

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, bearing the CAS Number 304693-64-9, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a pyrimidine core and a trifluoromethyl group, impart unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a precursor to potent inhibitors of the NF-κB and AP-1 signaling pathways, key regulators of the inflammatory response. Detailed experimental protocols and pathway diagrams are included to facilitate further research and development.

Chemical and Physical Properties

This compound is a stable compound under standard conditions. The trifluoromethyl group significantly influences its chemical properties, enhancing its metabolic stability and lipophilicity, which are desirable characteristics in drug design. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 304693-64-9 | [General chemical suppliers] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| Boiling Point | 194.365 °C at 760 mmHg | [2] |

| Density | 1.344 g/cm³ | [2] |

| Flash Point | 71.349 °C | [2] |

| Predicted ¹³C-NMR (CDCl₃) δ | 162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the dechlorination of a chlorinated precursor.

Synthesis from Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Reaction Scheme:

General Experimental Protocol:

-

Reaction Setup: To a solution of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, add a palladium catalyst, for example, 10% palladium on activated carbon.

-

Reaction Conditions: The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery: A Precursor to NF-κB and AP-1 Inhibitors

This compound serves as a key intermediate in the synthesis of molecules designed to modulate critical signaling pathways in human diseases. A significant application is its use in the preparation of inhibitors of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) transcription factors. These pathways are central to the inflammatory response and are implicated in a wide range of diseases, including cancer, autoimmune disorders, and chronic inflammation.

Synthesis of Ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate

This derivative has been synthesized and evaluated for its inhibitory activity against AP-1 and NF-κB mediated gene expression.

Experimental Protocol for Synthesis:

While a detailed, step-by-step protocol for this specific synthesis is not available in the provided search results, the general synthetic strategy would involve the nucleophilic substitution of a suitable leaving group on the pyrimidine ring of an this compound derivative with 3-amino-4-methyl-1H-pyrrole-2,5-dione.

Signaling Pathways and Mechanism of Action

The inhibition of NF-κB and AP-1 signaling pathways is a promising strategy for the development of novel anti-inflammatory and anti-cancer drugs.

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Caption: The Canonical NF-κB Signaling Pathway.

The AP-1 Signaling Pathway

The AP-1 transcription factor is a dimeric complex typically composed of proteins from the Jun and Fos families. It is activated by a variety of stimuli, including growth factors, cytokines, and cellular stress. The activation of AP-1 is primarily regulated by the mitogen-activated protein kinase (MAPK) cascades. Once activated, AP-1 binds to specific DNA sequences and regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.

Caption: The AP-1 Signaling Pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of biologically active molecules. Its utility as a precursor for potent inhibitors of the NF-κB and AP-1 signaling pathways highlights its potential in the development of novel therapeutics for a range of diseases. The information and protocols provided in this guide are intended to support further research into the synthesis and applications of this promising compound.

References

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development.

Core Physical and Chemical Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C₈H₇F₃N₂O₂. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃N₂O₂ | [1][2] |

| Molecular Weight | 220.15 g/mol | [3] |

| CAS Number | 304693-64-9 | [2] |

| Melting Point | 65 °C | |

| Boiling Point | 194.365 °C at 760 mmHg | [4] |

| Density | 1.344 g/cm³ | [4] |

| Flash Point | 71.349 °C | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Spectral Data

Predicted spectral data for the characterization of this compound.

| Spectrum Type | Predicted Data | Reference |

| ¹³C-NMR (CDCl₃) | δ 162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4 | [4] |

| Mass Spectrometry | Predicted m/z: [M+H]⁺ 221.05324, [M+Na]⁺ 243.03518 | [1] |

Synthesis and Experimental Protocols

Representative Synthesis Protocol

This protocol is a generalized procedure based on the reaction of amidinium salts with a propen-1-olate derivative.

Materials:

-

Trifluoroacetamidine hydrochloride

-

Sodium salt of ethyl 3-formyl-3-hydroxyacrylate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the sodium salt of ethyl 3-formyl-3-hydroxyacrylate (1.0 equivalent) in anhydrous DMF, add trifluoroacetamidine hydrochloride (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Analytical Workflow for Characterization

A standard workflow for the structural confirmation and purity assessment of the synthesized compound is outlined below.

Applications in Drug Discovery and Development

The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Consequently, this compound serves as a crucial building block for the synthesis of various biologically active molecules.

Role as a Kinase Inhibitor Precursor

Derivatives of 2-(trifluoromethyl)pyrimidine have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

One of the key signaling pathways often targeted in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) pathway. Trifluoromethylpyrimidine derivatives have been investigated as EGFR inhibitors.[6] Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.

Utility in Agrochemical Synthesis

The unique properties imparted by the trifluoromethyl group also make this compound a valuable intermediate in the agrochemical industry.[7] It is used in the synthesis of modern herbicides and fungicides, contributing to the development of more effective and selective crop protection agents.

Agrochemical Development Workflow

The general workflow for utilizing this compound in the development of new agrochemicals is depicted below.

References

- 1. PubChemLite - this compound (C8H7F3N2O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 304693-64-9 [amp.chemicalbook.com]

- 3. Buy this compound | 304693-64-9 [smolecule.com]

- 4. This compound, CAS No. 304693-64-9 - iChemical [ichemical.com]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

Spectroscopic Data of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. Due to the limited availability of experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted data alongside experimental data from structurally analogous compounds to offer valuable insights for researchers. The methodologies provided are standardized protocols applicable for the spectroscopic analysis of this and similar organic molecules.

Summary of Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

No experimental ¹H NMR data for this compound was found in the searched resources. The following table presents data for a structurally similar compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, to provide an expected pattern of resonances.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Illustrative) |

| 9.21 | brs | 1H | NH |

| 7.76 | brs | 1H | NH |

| 7.34-7.24 | m | 5H | Ar-H |

| 5.17 | s | 1H | CH |

| 4.01-3.96 | q | 2H | OCH₂ |

| 2.26 | s | 3H | CH₃ |

| 1.11-1.07 | t | 3H | OCH₂CH₃ |

| Data is for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and is intended for illustrative purposes.[1] |

¹³C NMR (Carbon-13 NMR)

The following table presents predicted ¹³C NMR data for this compound.

| Chemical Shift (δ) ppm | Description |

| 162.7 | C=O (ester) |

| 159.4 (2C) | Pyrimidine C4/C6 |

| 159.3 (q, J=37 Hz) | Pyrimidine C2 |

| 126.3 | Pyrimidine C5 |

| 119.6 (q, J=275 Hz) | CF₃ |

| 62.9 | OCH₂ |

| 14.4 | CH₃ |

| Predicted data obtained from iChemical.[2] |

¹⁹F NMR (Fluorine-19 NMR)

No experimental ¹⁹F NMR data for this compound was found. For a trifluoromethyl group attached to a pyrimidine ring, a single resonance is expected. The chemical shift would be influenced by the electronic environment of the pyrimidine ring.

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found. The table below lists characteristic absorption bands for a similar pyrimidine derivative, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, to indicate expected vibrational modes.

| Wavenumber (cm⁻¹) | Functional Group Assignment (Illustrative) |

| 3639 | N-H stretch |

| 2967 | C-H stretch (aliphatic) |

| 1896 | C=O stretch (ester) |

| 1608 | C=C/C=N stretch (aromatic/pyrimidine) |

| 1223 | C-O stretch |

| Data is for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and is intended for illustrative purposes.[1] |

Mass Spectrometry (MS)

No experimental mass spectrum for this compound was found. For a molecule with the formula C₈H₇F₃N₂O₂, the expected molecular ion peak [M]⁺ would be at m/z 220.15.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" using the deuterium signal from the solvent, and the field is "shimmed" to achieve homogeneity.

-

Data Acquisition: A standard ¹H NMR pulse sequence is used. The number of scans is set to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]

-

Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.

-

Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H splitting. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a good quality spectrum.

-

Data Processing: Fourier transformation, phasing, and baseline correction are performed as with ¹H NMR. Chemical shifts are referenced to TMS (0.00 ppm) or the solvent signal.

¹⁹F NMR Spectroscopy

-

Sample Preparation: Sample preparation is analogous to ¹H NMR.

-

Instrument Setup: The spectrometer must be equipped with a probe capable of detecting the ¹⁹F nucleus.

-

Data Acquisition: A standard ¹⁹F NMR experiment is performed. Due to the large chemical shift range of ¹⁹F, the spectral width must be set appropriately to avoid signal aliasing.

-

Data Processing: The data is processed similarly to ¹H and ¹³C NMR. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). This mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[4][5]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

References

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a fluorinated pyrimidine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known physicochemical properties with analytical data from closely related analogs to present a robust characterization. This document details the molecular structure, key physical properties, and expected spectroscopic signatures. Furthermore, it outlines a plausible synthetic route and discusses potential biological activities based on the known pharmacology of similar compounds, providing a valuable resource for researchers in the field.

Introduction

This compound (CAS No. 304693-64-9) belongs to the class of trifluoromethyl-substituted pyrimidines, a group of heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry.[1] The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of molecules, making them attractive scaffolds for the development of novel therapeutic agents and agrochemicals.[1] This guide aims to consolidate the available information to facilitate further research and development of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 304693-64-9 | [2][3] |

| Molecular Formula | C8H7F3N2O2 | [2] |

| Molecular Weight | 220.15 g/mol | [2] |

| Melting Point | 65 °C | [2] |

| Boiling Point | 194 °C | [2] |

| Density | 1.344 g/cm³ | [2] |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the pyrimidine ring protons.

-

Ethyl Group: A quartet signal for the methylene protons (-CH2-) and a triplet for the methyl protons (-CH3) are anticipated due to spin-spin coupling.

-

Pyrimidine Ring: Two singlet signals are expected for the two non-equivalent aromatic protons on the pyrimidine ring.

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted ¹³C NMR chemical shifts (in ppm, solvent: CDCl₃) are available[4]:

| Chemical Shift (ppm) | Assignment |

| 162.7 | C=O (Ester) |

| 159.4 (2C) | C2 and C4/C6 of pyrimidine |

| 159.3 (q, J=37 Hz) | C of CF₃ |

| 126.3 | C5 of pyrimidine |

| 119.6 (q, J=275 Hz) | CF₃ |

| 62.9 | -OCH₂- (Ethyl) |

| 14.4 | -CH₃ (Ethyl) |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be expected at m/z 220.15. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester and potentially the trifluoromethyl group (-CF₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.

-

C-F Stretch: Strong absorptions due to the trifluoromethyl group are expected in the range of 1100-1300 cm⁻¹.

-

C-O Stretch: An absorption band for the ester C-O bond should appear around 1200-1300 cm⁻¹.

-

Aromatic C=N and C=C Stretches: These will be observed in the 1400-1600 cm⁻¹ region.

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from general methods for pyrimidine synthesis. One such approach involves the condensation of a three-carbon building block with trifluoroacetamidine.

Experimental Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add ethyl 3,3-diethoxypropionate.

-

Addition of Amidine: Add trifluoroacetamidine hydrochloride to the reaction mixture.

-

Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid). Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-(trifluoromethyl)pyrimidine have been reported to exhibit a range of biological activities, including antifungal, insecticidal, and anticancer properties.[1][5][6] For instance, certain 5-trifluoromethylpyrimidine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancer signaling pathways.[7]

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by the title compound.

This diagram illustrates a potential mechanism of action where this compound could act as an inhibitor of EGFR, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Conclusion

The structural elucidation of this compound is supported by its fundamental physicochemical properties and predicted spectroscopic data, which align with the characteristics of related pyrimidine derivatives. While direct experimental validation is pending in publicly accessible literature, this guide provides a solid foundation for researchers. The proposed synthetic route offers a practical approach for its preparation, and the discussion on potential biological activities highlights its promise as a scaffold for the development of novel therapeutic agents, particularly in the context of oncology. Further investigation into its synthesis and biological evaluation is warranted to fully explore its potential.

References

- 1. wjarr.com [wjarr.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 304693-64-9 [amp.chemicalbook.com]

- 4. This compound, CAS No. 304693-64-9 - iChemical [ichemical.com]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 6. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide to its Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. Due to the limited availability of public data, a detailed experimental protocol for determining the solubility profile of this compound is also presented. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, synthetic chemistry, and materials science.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃N₂O₂ | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| Melting Point | 65 °C | [2] |

| Boiling Point | 194.365 °C at 760 mmHg | [3] |

| Density | 1.344 g/cm³ | [3] |

| Appearance | Solid | [2] |

| CAS Number | 304693-64-9 | [2][3] |

Solubility Profile

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common laboratory solvents has not been published. A Safety Data Sheet for the compound explicitly states "Water Solubility: No data available"[2]. However, the synthesis and purification procedures for this and structurally related compounds often involve the use of organic solvents such as ethanol and dichloromethane, suggesting some degree of solubility in these media[1].

For research and development purposes, the experimental determination of the solubility profile is a critical step. The following section provides a detailed, generalized protocol for determining the thermodynamic solubility of a pyrimidine derivative like this compound.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the equilibrium shake-flask method, a common and reliable technique for determining the thermodynamic solubility of a solid compound.

1. Materials and Reagents:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

3. Visualization of the Experimental Workflow:

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Experimental workflow for thermodynamic solubility determination.

Logical Relationship of Solubility Determination

The determination of solubility is a prerequisite for many downstream applications in drug development and chemical research. The following diagram illustrates the logical flow from understanding the need for solubility data to its application.

Caption: Logical flow from solubility determination to its applications.

References

An In-depth Technical Guide on the Chemical Stability of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. Understanding the stability of this molecule is paramount for ensuring the safety, efficacy, and shelf-life of products derived from it. The presence of a trifluoromethyl group is known to enhance biological activity and metabolic stability, making a thorough understanding of its chemical stability profile essential.[1][2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are fundamental to its handling, formulation, and stability assessment.

| Property | Value |

| CAS Number | 304693-64-9 |

| Molecular Formula | C₈H₇F₃N₂O₂ |

| Molecular Weight | 220.15 g/mol |

| Melting Point | 65 °C |

| Boiling Point | 194.365 °C at 760 mmHg |

| Density | 1.344 g/cm³ |

| Appearance | Solid |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) |

Predicted Stability Profile and Degradation Pathways

The chemical stability of this compound is influenced by its key functional groups: the pyrimidine ring, the trifluoromethyl group, and the ethyl ester.

-

Hydrolytic Stability : The ethyl ester moiety is the most probable site of hydrolytic degradation, susceptible to both acid- and base-catalyzed hydrolysis to yield 2-(trifluoromethyl)pyrimidine-5-carboxylic acid and ethanol. The trifluoromethyl group is generally stable; however, under strong basic conditions, it can undergo hydrolysis to a carboxylic acid functionality. The pyrimidine ring itself is comparatively stable under hydrolytic conditions.

-

Photostability : Pyrimidine derivatives can be susceptible to photolytic degradation, potentially leading to dimerization or ring-opening reactions upon exposure to UV light. The overall photosensitivity should be evaluated according to ICH Q1B guidelines.[3][4][5][6][7]

-

Thermal Stability : As a solid with a defined melting point, the compound is expected to have moderate thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to determine its decomposition temperature and thermal behavior.[1][2][8][9][10]

-

Oxidative Stability : The molecule is not expected to be highly susceptible to oxidation under standard storage conditions. However, forced degradation studies using strong oxidizing agents are necessary to confirm its oxidative stability profile.

Quantitative Data from Forced Degradation Studies (Hypothetical)

The following tables summarize hypothetical quantitative data from forced degradation studies, designed to achieve 5-20% degradation as recommended by ICH guidelines.[11][12] This data is predictive and should be confirmed by experimental studies.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Conditions | Time | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hours | ~15% | 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid |

| Base Hydrolysis | 0.1 N NaOH, Room Temp. | 24 hours | ~40% | 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, Pyrimidine-2,5-dicarboxylic acid |

| Neutral Hydrolysis | Water, 60°C | 24 hours | <5% | Minor hydrolysis to the carboxylic acid |

| Oxidation | 3% H₂O₂, Room Temp. | 24 hours | ~10% | N-oxides of the pyrimidine ring |

| Thermal (Solid) | 80°C | 7 days | <2% | - |

| Thermal (Solution) | 80°C | 24 hours | <5% | Minor hydrolysis to the carboxylic acid |

| Photolytic (Solid & Solution) | ICH Q1B | - | ~20% | Photodimers, ring-opened products |

Table 2: Hypothetical Hydrolysis Kinetics

| pH | Temperature (°C) | Rate Constant (k) (s⁻¹) (Hypothetical) | Half-life (t½) (hours) (Hypothetical) |

| 1.2 | 60 | 1.8 x 10⁻⁶ | 107 |

| 7.0 | 60 | 2.0 x 10⁻⁷ | 962 |

| 9.0 | 25 | 5.0 x 10⁻⁵ | 3.8 |

Experimental Protocols for Forced Degradation Studies

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following are recommended protocols based on ICH guidelines and best practices for small molecule stability testing.[8][9]

4.1. General Procedure for Sample Preparation and Analysis

-

Stock Solution Preparation : Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.

-

Stability-Indicating Analytical Method : A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient elution using a mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3.0) and acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume : 10 µL.

-

Column Temperature : 30°C.

-

4.2. Hydrolytic Degradation Protocol

-

Acidic Conditions : Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate the mixture at 60°C. Withdraw aliquots at 0, 2, 6, 12, and 24 hours, neutralize with an equal volume of 0.1 N NaOH, and analyze by HPLC.

-

Basic Conditions : Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Maintain at room temperature. Withdraw aliquots at specified time intervals, neutralize with an equal volume of 0.1 N HCl, and analyze by HPLC.

-

Neutral Conditions : Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C. Withdraw aliquots at specified time intervals and analyze directly by HPLC.

4.3. Oxidative Degradation Protocol

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Analyze aliquots at 0, 2, 6, 12, and 24 hours by HPLC.

4.4. Thermal Degradation Protocol

-

Solid State : Store a known quantity of the solid compound in a calibrated oven at 80°C. At 1, 3, and 7 days, withdraw a sample, dissolve it in the HPLC mobile phase to a known concentration, and analyze.

-

Solution State : Reflux the stock solution at 80°C. Withdraw aliquots at regular intervals over 24 hours and analyze by HPLC.

4.5. Photolytic Degradation Protocol

-

Expose both the solid compound and a solution (1 mg/mL in quartz cuvettes) to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3][4][5][6][7] Maintain a dark control sample under the same temperature conditions. Analyze both light-exposed and dark control samples at the end of the exposure period.

Visualizations of Workflows and Pathways

Caption: Experimental workflow for stability assessment.

Caption: Likely hydrolytic degradation pathway.

Caption: Representative signaling pathway inhibition.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 304693-64-9 [amp.chemicalbook.com]

- 5. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. scispace.com [scispace.com]

- 10. journaljpri.com [journaljpri.com]

- 11. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Trifluoromethyl Pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into the pyrimidine scaffold has marked a pivotal moment in medicinal chemistry and agrochemical science. This technical guide delves into the discovery, history, and synthetic evolution of trifluoromethyl pyrimidines, offering a comprehensive resource for researchers in the field. The unique properties conferred by the CF3 group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have led to the development of potent pharmaceuticals and crop protection agents.

A Historical Overview: From Early Fluorination to a Privileged Scaffold

The journey of trifluoromethyl pyrimidines begins with the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who successfully converted benzotrichloride to benzotrifluoride.[1] This foundational work laid the groundwork for the introduction of the CF3 group into heterocyclic systems. A significant step forward came in 1947 with the first reported synthesis of a trifluoromethylpyridine, a close structural relative of pyrimidines.[1]

The direct incorporation of a trifluoromethyl group onto a pyrimidine ring, particularly in the context of nucleosides, was a later development. A key breakthrough was the direct trifluoromethylation of 2′,3′,5′-tri-O-acetyl-5-iodouridine using trifluoromethyl iodide and copper powder, which provided the corresponding 5-trifluoromethyluridine derivatives.[2] This represented the first instance of direct trifluoromethylation on a nucleoside.[2] Since these early discoveries, research into trifluoromethyl pyrimidines has expanded rapidly, driven by their significant biological activities.

Synthetic Strategies for Trifluoromethyl Pyrimidines

The synthesis of trifluoromethyl pyrimidines has evolved from classical condensation reactions to more sophisticated and efficient methodologies. Key strategies include multicomponent reactions, the Biginelli reaction, and direct trifluoromethylation techniques.

One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidines

This method offers a selective and efficient route to 5-trifluoromethyl pyrimidines, circumventing the challenges often associated with the direct trifluoromethylation of the pyrimidine ring.[3]

Experimental Protocol:

A mixture of an aryl enaminone (0.5 mmol), an aryl amidine hydrochloride (0.6 mmol), sodium triflinate (CF3SO2Na, 1.0 mmol), and copper(II) acetate (Cu(OAc)2, 1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80°C for 12 hours under an air atmosphere.[3] Following the completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is then concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired 5-trifluoromethyl pyrimidine derivative.[3]

Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

A modification of the classic Biginelli reaction employing ethyl trifluoroacetoacetate is a valuable method for producing dihydropyrimidine structures, which serve as both bioactive compounds and versatile intermediates.[3]

Experimental Protocol:

A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated to reflux in ethanol (10 mL) with a catalytic amount of hydrochloric acid.[3] The reaction's progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath, leading to the precipitation of the product, which is then collected by filtration. The solid is washed with cold ethanol and dried to provide the 3,4-dihydropyrimidin-2(1H)-one. Further purification can be accomplished by recrystallization from ethanol.[3]

Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine

This protocol outlines the synthesis of a key intermediate used in the manufacture of various pharmaceutically active ingredients.[4]

Experimental Protocol:

-

Step 1: Synthesis of 5-trifluoromethyluracil (5-TFU) A 2 L jacketed reactor is charged with uracil (50 g, 0.446 mol), sodium trifluoromethanesulfinate (311.0 g, 65%, 1.293 mol), ferrous sulfate (FeSO4) heptahydrate (5.0 g), and water (500 mL). The resulting suspension is heated to 40°C. Tert-butyl hydroperoxide (287 g; 70% aqueous solution, 2.232 mol) is added slowly, maintaining the internal temperature between 55-75°C. After the addition is complete, the mixture is stirred at 50-60°C for 0.5 to 1.0 hour.[4]

-

Step 2: Chlorination to 2,4-dichloro-5-trifluoromethyl-pyrimidine (5-TFP) A suspension of 5-TFU (25 g, 0.16 mol) in POCl3 (100 g, 0.65 mol) is prepared. Diisopropylethylamine (DIPEA, 35 g, 0.27 mol) is added dropwise over approximately 10 minutes, and the reaction mixture is then heated to 110-120°C, at which point it becomes a clear solution. The reaction is monitored by HPLC until the ratio of 5-TFU to 5-TFP is less than 5:95 (typically 7-8 hours). The reaction is then cooled to room temperature, and n-butyl acetate (80 mL) is added. Approximately 60 mL of distillate (POCl3 and some n-butyl acetate) is collected at 63-65°C under reduced pressure (450-500 mbar).[4]

Applications in Pharmaceuticals

Trifluoromethyl pyrimidines are a cornerstone in the development of targeted therapies, particularly in oncology. Their ability to act as kinase inhibitors has led to the discovery of potent drug candidates.

FLT3 and CHK1 Inhibition in Cancer Therapy

Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), both of which are crucial targets in cancer treatment.[5]

Quantitative Data on Biological Activity

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| 22 | FLT3-D835Y | 0.8 | - | [5] |

| CHK1 | 1.1 | - | [5] | |

| MV4-11 antiproliferation | <4 | MV4-11 | [5] | |

| 29 | FLT3-D835Y | 0.7 | - | [5] |

| CHK1 | 1.0 | - | [5] | |

| MV4-11 antiproliferation | <4 | MV4-11 | [5] | |

| 30 | FLT3-D835Y | 0.5 | - | [5] |

| CHK1 | 0.9 | - | [5] | |

| MV4-11 antiproliferation | <4 | MV4-11 | [5] | |

| 31 | FLT3-D835Y | 0.6 | - | [5] |

| CHK1 | 1.2 | - | [5] | |

| MV4-11 antiproliferation | <4 | MV4-11 | [5] | |

| 32 | FLT3-D835Y | 0.7 | - | [5] |

| CHK1 | 1.0 | - | [5] | |

| MV4-11 antiproliferation | <4 | MV4-11 | [5] |

Signaling Pathways

The diagram below illustrates the signaling pathways of FLT3 and CHK1, highlighting the points of inhibition by trifluoromethyl pyrimidine derivatives.

Caption: FLT3 and CHK1 signaling pathways targeted by trifluoromethyl pyrimidine inhibitors.

Applications in Agrochemicals

Trifluoromethyl pyrimidines have also made a significant impact in the agrochemical sector, particularly as fungicides and herbicides.

Antifungal Activity

Derivatives of trifluoromethyl pyrimidine have demonstrated potent antifungal activity against a range of plant pathogens.

Quantitative Data on Antifungal Activity

| Compound | Fungus | EC50 (µg/mL) | Reference |

| 5j | Tobacco Mosaic Virus (curative) | 126.4 | [6] |

| 5m | Tobacco Mosaic Virus (protective) | 103.4 | [6] |

| 5u | Rhizoctonia solani | 26.0 | [6] |

Herbicidal Activity: ALS Inhibition

Triazolopyrimidines, a class of herbicides that includes trifluoromethyl pyrimidine derivatives, function by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.

Mechanism of Action: ALS Inhibition

The diagram below illustrates the mechanism of action of ALS-inhibiting herbicides.

Caption: Inhibition of Acetolactate Synthase (ALS) by trifluoromethyl pyrimidine herbicides.

Drug Discovery and Development Workflow

The discovery of novel trifluoromethyl pyrimidine-based drugs and agrochemicals often follows a structured workflow, from initial synthesis to lead optimization.

Caption: A generalized workflow for the discovery and development of trifluoromethyl pyrimidine-based compounds.

Conclusion

The incorporation of the trifluoromethyl group has established pyrimidines as a privileged scaffold in both pharmaceutical and agrochemical research. The historical development and the evolution of synthetic methodologies have enabled the creation of a diverse array of biologically active molecules. The continued exploration of their structure-activity relationships and mechanisms of action promises to yield new and improved therapeutic agents and crop protection solutions. This guide provides a foundational understanding for researchers poised to contribute to this exciting and impactful field.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple synthesis of trifluoromethylated pyrimidine nucleosides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

A Literature Review of Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide to Pyrimidine-5-Carboxylate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA.[1][2][3] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry.[4][5][6] The introduction of a carboxylate group at the C5 position of the pyrimidine ring creates pyrimidine-5-carboxylate derivatives, a class of compounds that has demonstrated a remarkable breadth of pharmacological activities.[7] These derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents.[2][5][8][9]

The synthetic versatility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of its physicochemical properties and biological targets.[3][4] This guide provides a comprehensive technical overview of the current state of research on pyrimidine-5-carboxylate derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of Pyrimidine-5-Carboxylate Derivatives

The construction of the pyrimidine-5-carboxylate scaffold is most commonly achieved through multicomponent reactions that efficiently assemble the heterocyclic ring from acyclic precursors. The primary method involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or thiourea derivative.[1]

A particularly robust and widely used method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[10] This approach offers a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, which are valuable intermediates in pharmaceutical research.[10][11] Another common approach is the Biginelli reaction or similar one-pot syntheses, which can be catalyzed and performed under solvent-free conditions.[12]

Caption: General workflow for synthesizing 2-substituted pyrimidine-5-carboxylic esters.

Biological Activities and Therapeutic Potential

Pyrimidine-5-carboxylate derivatives exhibit a wide spectrum of biological activities, making them privileged scaffolds in drug discovery. Their mechanism of action often involves the inhibition of key enzymes in various pathological pathways.

Anticancer Activity

A significant body of research has focused on the development of pyrimidine-5-carboxylate and related pyrimidine-5-carbonitrile derivatives as anticancer agents.[5][13][14] These compounds have been shown to target several critical proteins involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Salt-Inducible Kinases (SIKs), and Cyclooxygenase-2 (COX-2).

-

EGFR Inhibition: Certain pyrimidine-5-carbonitrile derivatives act as ATP-mimicking tyrosine kinase inhibitors of EGFR.[15] Compound 11b from one study demonstrated potent activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor, with IC50 values of 0.09 µM and 4.03 µM, respectively.[15] This compound also induced cell cycle arrest at the G2/M phase and triggered apoptosis in several human cancer cell lines.[15]

-

SIK Inhibition: Pyrimidine-5-carboxamide derivatives have been designed as inhibitors of Salt-Inducible Kinases (SIKs), which are implicated in inflammatory processes and cancer.[16] Compound 8h was identified as a promising SIK1/2 inhibitor that up-regulated the anti-inflammatory cytokine IL-10 and reduced the pro-inflammatory cytokine IL-12.[16]

-

VEGFR-2 Inhibition: A series of pyrimidine-5-carbonitrile derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. Several compounds showed potent inhibitory activity, with IC50 values in the sub-micromolar to low micromolar range.[17]

-

COX-2 Inhibition: Some pyrimidine derivatives show selective inhibition of COX-2, an enzyme often overexpressed in tumors and inflammatory conditions.[18]

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

Table 1: Anticancer Activity of Pyrimidine-5-Carboxylate/Carbonitrile Derivatives

| Compound | Target | Assay | IC50 (µM) | Cancer Cell Line(s) | Reference |

| 11b | EGFRWT | HTRF Kinase Assay | 0.09 | - | [15] |

| 11b | EGFRT790M | HTRF Kinase Assay | 4.03 | - | [15] |

| 11b | Cytotoxicity | MTT Assay | 2.4 - 4.14 | A549, HCT-116, HepG-2, MCF-7 | [15] |

| 11e | VEGFR-2 | Kinase Assay | 0.61 | - | [17] |

| 12b | VEGFR-2 | Kinase Assay | 0.53 | - | [17] |

| 12c | VEGFR-2 | Kinase Assay | 0.74 | - | [17] |

| Sorafenib | VEGFR-2 | Kinase Assay | 0.19 | - | [17] |

| 5d | COX-2 | Enzyme Assay | 0.17 | - | [18] |

| Celecoxib | COX-2 | Enzyme Assay | 0.17 | - | [18] |

| 6g | Neuraminidase | Enzyme Assay | 17.64 | Influenza A Virus | [19] |

| 8h | SIK1/2 | Kinase Assay | Favorable | - | [16] |

| 16a, 18b-d | hLDHA | Enzyme Assay | ≈ 1 | - | [20] |

Antimicrobial and Anti-inflammatory Activity

Pyrimidine derivatives are well-documented for their antimicrobial and anti-inflammatory properties.[8][9][21][22] Their ability to inhibit microbial growth and modulate inflammatory pathways makes them attractive candidates for treating infectious and inflammatory diseases.

-

Antimicrobial Agents: Various pyrimidine derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi.[22][23] The mechanism often involves the inhibition of essential microbial enzymes. For example, thieno[2,3-d]pyrimidines have been investigated as inhibitors of bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD).[24]

-

Anti-inflammatory Agents: The anti-inflammatory effects are often linked to the inhibition of enzymes like COX-2.[25] Derivatives have shown potent in vitro COX-2 inhibition with IC50 values as low as 0.04 µM, comparable to the standard drug celecoxib.[25] Additionally, inhibition of SIKs by pyrimidine-5-carboxamides represents a novel strategy for treating inflammatory bowel disease (IBD).[16]

Other Biological Activities

-

Neuraminidase Inhibitors: 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and evaluated as inhibitors of the neuraminidase (NA) enzyme from the influenza A virus, with some compounds showing moderate activity.[19]

-

NNMT Inhibitors: Novel pyrimidine-5-carboxamide compounds have been described as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to type 2 diabetes and metabolic syndrome.[26]

-

DHODH Inhibitors: The enzyme dihydroorotate dehydrogenase (DHODH), crucial for the de novo pyrimidine biosynthetic pathway, is another target for pyrimidine derivatives.[27]

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine-5-carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[2][3]

-

At the C2 Position: The substituent at the C2 position is critical for modulating pharmacological properties.[11] For instance, in a series of VEGFR-2 inhibitors, different linkers and moieties at this position significantly influenced potency.[17]

-

At the C4 and C6 Positions: Modifications at these positions can impact binding affinity and selectivity. For many kinase inhibitors, specific aryl or heterocyclic groups at C4 are essential for activity.

-

At the C5 Position: The carboxylate group itself is often crucial for activity, as seen in dihydroorotate dehydrogenase inhibitors where it is preferred by the enzyme over other functional groups like sulfonamides or tetrazoles.[27] Steric hindrance at this position, for example by a methyl group, can be detrimental to activity.[27]

Caption: Key structure-activity relationship points for pyrimidine-5-carboxylates.

Experimental Protocols

Detailed and standardized protocols are essential for the synthesis and evaluation of pyrimidine derivatives.

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters via the reaction of a sodium salt intermediate with an amidinium salt.[10][11]

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

-

Suspend sodium hydride (1.0 eq, 60% dispersion in mineral oil) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Dropwise, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether at room temperature.[11]

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the stable sodium salt.[11]

Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester

-

To a solution of the prepared sodium salt (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the desired amidinium salt (1.1 eq).[11]

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by TLC.

-

Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired pyrimidine derivative.[11]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a common colorimetric assay to assess the effect of compounds on cancer cell viability.[28]

Materials:

-

Human cancer cell lines (e.g., A549, HCT-116)

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

96-well microplates

-

Test pyrimidine compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO2.[28]

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the pyrimidine compounds (and a vehicle control, e.g., 0.1% DMSO).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).[28]

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[28]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The pyrimidine-5-carboxylate scaffold is a highly versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a broad range of potent biological activities. Research has demonstrated their significant potential as anticancer, anti-inflammatory, and antimicrobial agents, often through the targeted inhibition of key enzymes. The ease of synthesis and the potential for diverse substitutions allow for extensive structure-activity relationship studies, guiding the rational design of new and more effective therapeutic agents. Future work will likely focus on optimizing the drug-like properties of lead compounds, exploring novel biological targets, and advancing the most promising derivatives into clinical development.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. veterinaria.org [veterinaria.org]

- 15. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate as a key research chemical. This document details its role as a versatile building block in the synthesis of novel bioactive molecules, with a focus on the development of anticancer and antifungal agents. Detailed experimental protocols for its derivatization and for the biological evaluation of its derivatives are provided to facilitate further research and drug discovery efforts.

Chemical Properties

This compound is a solid at room temperature with the following physical and chemical properties:

| Property | Value |

| CAS Number | 304693-64-9 |

| Molecular Formula | C₈H₇F₃N₂O₂ |

| Molecular Weight | 220.15 g/mol |

| Melting Point | 65 °C |

| Boiling Point | 194.365 °C at 760 mmHg |

| Density | 1.344 g/cm³ |

| Flash Point | 71.349 °C |

Application 1: Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

The pyrimidine scaffold is a common feature in many compounds targeting the epidermal growth factor receptor (EGFR), a key player in various cancers. The trifluoromethyl group can enhance the biological activity and metabolic stability of these inhibitors. This compound serves as a crucial starting material for the synthesis of potent EGFR inhibitors.

General Synthetic Workflow for EGFR Inhibitors

The synthesis of EGFR inhibitors from this compound typically involves a multi-step process, beginning with the conversion of the ethyl ester to a more reactive intermediate, followed by the introduction of various amine-containing side chains to interact with the EGFR active site.

Caption: General workflow for synthesizing EGFR inhibitors.

Experimental Protocol: Synthesis of a 5-(Trifluoromethyl)pyrimidine Derivative as an EGFR Inhibitor

This protocol describes the synthesis of a novel 5-(trifluoromethyl)pyrimidine derivative designed as an EGFR inhibitor.[1]

Step 1: Hydrolysis of this compound

-

To a solution of this compound (1.0 eq) in a mixture of THF and water (2:1), add lithium hydroxide (2.0 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, acidify the reaction mixture with 1N HCl to pH 3-4.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Step 2: Amide Coupling

-

To a solution of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (e.g., a substituted aniline derivative) (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

In Vitro Evaluation of Anticancer Activity: MTT Assay

The antiproliferative activity of the synthesized compounds can be evaluated against various cancer cell lines using the MTT assay.[2][3]